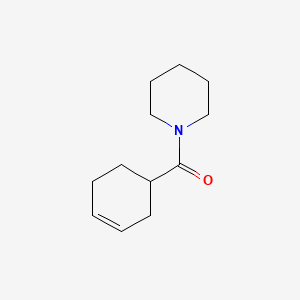

1-(3-Cyclohexen-1-ylcarbonyl)piperidine

描述

属性

CAS 编号 |

52736-58-0 |

|---|---|

分子式 |

C12H19NO |

分子量 |

193.28 g/mol |

IUPAC 名称 |

cyclohex-3-en-1-yl(piperidin-1-yl)methanone |

InChI |

InChI=1S/C12H19NO/c14-12(11-7-3-1-4-8-11)13-9-5-2-6-10-13/h1,3,11H,2,4-10H2 |

InChI 键 |

FFHOWNJPAGBREV-UHFFFAOYSA-N |

SMILES |

C1CCN(CC1)C(=O)C2CCC=CC2 |

规范 SMILES |

C1CCN(CC1)C(=O)C2CCC=CC2 |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

2 piperidines-1-(3-cyclohexen-1-ylcarbonyl)piperidine AI 3-35765 AI-3-35765 AI3-35765 |

产品来源 |

United States |

科学研究应用

Insect Repellents

Research has shown that 1-(3-cyclohexen-1-ylcarbonyl)piperidine exhibits significant insect-repelling properties. It has been studied as a potential active ingredient in formulations aimed at repelling disease vectors such as mosquitoes and ticks. A study highlighted its effectiveness against various arthropod species, suggesting that it could serve as an eco-friendly alternative to conventional repellents .

Medicinal Chemistry

The compound's structural attributes make it a candidate for further exploration in medicinal chemistry. Its derivatives may possess pharmacological activities, particularly in treating conditions linked to viral infections or other diseases. The carbonyl group can facilitate interactions with biological targets, potentially leading to the development of new therapeutic agents.

Organic Synthesis

In organic synthesis, this compound serves as an intermediate for synthesizing more complex molecules. Its ability to undergo various chemical transformations, such as reductions or substitutions, allows chemists to create diverse derivatives with tailored functionalities for specific applications.

Case Study 1: Repellent Efficacy

A study conducted on optically active derivatives of this compound demonstrated their effectiveness as repellents against disease vectors. The research involved field tests where these compounds were applied in controlled environments, yielding promising results in reducing insect landings and bites .

Case Study 2: Toxicological Assessment

A preliminary assessment evaluated the toxicity of this compound using standard toxicity tests (e.g., Ames test). The results indicated a relatively low toxicity profile compared to other synthetic insecticides, making it a safer option for use in consumer products .

相似化合物的比较

Comparison with Structurally Similar Compounds

1-(3-Cyclohexen-1-ylcarbonyl)-2-methylpiperidine (AI3-37220)

- Structural Difference : AI3-37220 contains a methyl group at the 2-position of the piperidine ring, distinguishing it from AI3-35763.

- Efficacy: Against Aedes communis mosquitoes, AI3-37220 provided 95% repellency at 6 hours, compared to DEET’s 90% . In field studies against Anopheles funestus and Anopheles arabiensis, AI3-37220 maintained >89% efficacy at 9 hours, whereas DEET dropped to 35–60% . Against ticks (Amblyomma americanum), AI3-37220 exhibited superior vertical mobility inhibition compared to DEET, though DEET performed better in horizontal assays .

DEET (N,N-Diethyl-3-methylbenzamide)

- Structural Contrast : DEET is a benzamide derivative, lacking the piperidine and cyclohexenyl groups of AI3-35764.

- Efficacy :

- Safety : DEET has higher dermal absorption rates in humans (~56%) compared to AI3-35765 (<12%) .

Picaridin (Icaridin)

- Structural Similarity : Picaridin is a piperidine derivative but includes a hydroxy group and a methylpropyl chain instead of the cyclohexenyl group.

- Efficacy : Recognized by the EPA as a broad-spectrum repellent, picaridin matches DEET in tick repellency but lacks direct comparative data with AI3-35765 .

Tabulated Comparison of Key Parameters

Research Findings and Implications

- Species-Specific Responses: Anopheles funestus was less sensitive to both DEET and AI3-37220 than Anopheles arabiensis .

- Safety Profile: AI3-35765’s low absorption and non-toxic profile make it a candidate for prolonged use, though further human trials are needed .

准备方法

Acyl Chloride-Mediated Amidation

The most direct route involves reacting 3-cyclohexene-1-carbonyl chloride with piperidine under basic conditions:

Procedure :

- Synthesis of 3-cyclohexene-1-carbonyl chloride :

- 3-Cyclohexene-1-carboxylic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂ in anhydrous dichloromethane at 0–5°C.

- Reaction :

$$

\text{3-Cyclohexene-1-COOH} + \text{SOCl}2 \rightarrow \text{3-Cyclohexene-1-COCl} + \text{SO}2 + \text{HCl}

$$ - Yield: >90% (analogous to methods for similar acids).

- Amide Formation :

- Piperidine is added dropwise to a solution of the acyl chloride in tetrahydrofuran (THF) with triethylamine (Et₃N) as a base.

- Reaction :

$$

\text{3-Cyclohexene-1-COCl} + \text{C}5\text{H}{11}\text{N} \xrightarrow{\text{Et}_3\text{N}} \text{1-(3-Cyclohexen-1-ylcarbonyl)piperidine} + \text{HCl}

$$ - Conditions : 0°C to room temperature, 4–6 hours.

- Yield : 80–85% after column chromatography (silica gel, ethyl acetate/hexane).

Carbodiimide Coupling

For laboratories avoiding acyl chlorides, coupling agents like EDCl/HOBt enable direct amidation:

Procedure :

- Activate 3-cyclohexene-1-carboxylic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in dichloromethane.

- Add piperidine and stir for 12–24 hours at room temperature.

- Workup : Extract with NaHCO₃, dry over Na₂SO₄, and purify via recrystallization (ethanol/water).

Grignard Reagent-Based Approaches

A patent (CN103204828B) describes a high-yield Grignard method for analogous piperidine derivatives, adaptable to this compound:

Grignard Reagent Preparation :

Coupling with Piperidine Intermediate :

Comparative Analysis of Methods

| Method | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|

| Acyl Chloride Amidation | 0°C to RT, 4–6 hours | 80–85% | High purity, scalable | Acyl chloride handling required |

| EDCl/HOBt Coupling | RT, 12–24 hours | 75–78% | Avoids acyl chlorides | Longer reaction time |

| Grignard Approach | Reflux, inert atmosphere | >95% | Excellent yield, one-pot | Requires strict moisture control |

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

Mass Spectrometry

Industrial and Pharmaceutical Relevance

The compound’s bifunctional reactivity makes it valuable for:

- Drug Intermediate : Potential precursor for neurologically active agents (e.g., NMDA receptor modulators).

- Polymer Chemistry : Crosslinking agent in epoxy resins due to the strained cyclohexene ring.

Challenges and Optimization Strategies

- Cyclohexene Stability : Use of antioxidants (e.g., BHT) during storage to prevent polymerization.

- Purification : Recrystallization from ethanol/water (70:30) improves purity to >99%.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(3-cyclohexen-1-ylcarbonyl)piperidine, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via acylation of piperidine derivatives using cyclohexenyl carbonyl chloride under basic conditions (e.g., triethylamine as a catalyst). Reaction optimization should focus on solvent selection (e.g., dichloromethane or THF), temperature control (0–25°C), and stoichiometric ratios to minimize side products like unreacted starting materials or over-acylation byproducts. Characterization via NMR (to confirm cyclohexenyl and piperidine coupling) and HPLC (for purity >95%) is critical .

Q. How should researchers characterize the compound’s purity and structural integrity?

- Methodological Answer : Use a combination of analytical techniques:

- NMR spectroscopy : Confirm the presence of the cyclohexenyl group (δ 5.5–6.0 ppm for vinyl protons) and piperidine carbonyl (δ 165–170 ppm for C=O).

- Mass spectrometry (HRMS) : Validate molecular weight (e.g., expected [M+H]+ = 222.16 g/mol).

- HPLC with UV detection : Assess purity using a C18 column and acetonitrile/water gradient.

Lack of melting/boiling point data in safety sheets (e.g., ) necessitates empirical determination via differential scanning calorimetry (DSC).

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles (GHS H319: eye irritation ).

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols (GHS H335: respiratory irritation ).

- Spill management : Avoid water contact to prevent environmental release; use inert absorbents (e.g., vermiculite) for solid spills .

Advanced Research Questions

Q. How can computational models predict the pharmacokinetic properties of this compound?

- Methodological Answer :

- QSAR modeling : Use descriptors like logP, topological polar surface area (TPSA), and hydrogen bond acceptors/donors to correlate structure with activity (e.g., pIC50 values for serotonin transporter inhibition ).

- ADMET prediction : Employ software (e.g., ADMET Predictor™) to estimate blood-brain barrier permeability, CYP450 interactions, and plasma protein binding. For example, cyclohexenyl moieties may enhance lipophilicity but reduce solubility, requiring formulation adjustments .

Q. What strategies can resolve discrepancies in reported biological activities of piperidine derivatives?

- Methodological Answer :

- Experimental replication : Standardize assay conditions (e.g., cell lines, incubation times) to minimize variability. For example, conflicting cytotoxicity data may arise from differences in MTT assay protocols .

- Meta-analysis : Cross-reference datasets (e.g., 43 phenyl piperidine derivatives ) to identify outliers or confounding substituents (e.g., methyl groups altering steric hindrance).

Q. What is the mechanistic basis for this compound’s interaction with neurological targets?

- Methodological Answer :

- Molecular docking : Simulate binding to ion channels (e.g., NMDA or nicotinic receptors) using software like AutoDock. The cyclohexenyl group may occupy hydrophobic pockets, while the piperidine carbonyl forms hydrogen bonds with catalytic residues .

- Functional assays : Measure neurotransmitter uptake inhibition (e.g., serotonin/dopamine transporters) in neuronal cell lines to validate predicted activity .

Q. How can structural modifications enhance pharmacological properties while minimizing toxicity?

- Methodological Answer :

- SAR studies : Introduce electron-withdrawing groups (e.g., fluorine) to the cyclohexenyl ring to improve metabolic stability. For example, fluorinated analogs of piperidine derivatives show enhanced CNS penetration without increasing hepatotoxicity .

- Prodrug design : Mask the carbonyl group with ester linkages to improve oral bioavailability .

Q. What environmental considerations are critical for large-scale disposal of this compound?

- Methodological Answer :

- Waste treatment : Use activated carbon filtration to capture residues from aqueous waste streams. Avoid direct drainage (GHS environmental hazard ).

- Biodegradation studies : Assess microbial degradation pathways in soil/water systems to estimate half-life and bioaccumulation potential .

Data Gaps and Future Directions

- Toxicological data : Limited acute toxicity data (e.g., LD50) necessitates in vivo studies in rodent models to establish safety thresholds .

- Stereochemical effects : The compound’s stereoisomers (e.g., (2R)-configured derivatives ) may exhibit divergent biological activities, requiring chiral resolution and enantioselective assays.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。